molecular formula C23H26N8O B2430111 4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine CAS No. 2202425-58-7

4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine

Cat. No.: B2430111
CAS No.: 2202425-58-7
M. Wt: 430.516
InChI Key: HFAPQNBTSFTTCT-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyridazines . It’s a nitrogenous heterocyclic moiety with a molecular formula of C9H12N4O .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, two series of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials were synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyridazine ring substituted by a phenyl group . Further studies based on X-ray diffraction can be used to illustrate the relationship between weak interactions and sensitivity of energetic materials .


Chemical Reactions Analysis

The basic optical, electrochemical, and semiconductor properties of the resulting compounds have been studied . The synthesized bis[1,2,4]triazolo[4,3-b:3′,4′-f][1,2,4,5]tetrazines show weak luminescent properties in MeCN solution .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, compound 5 exhibits excellent insensitivity toward external stimuli (IS = 43 J and FS > 360 N) and a very good calculated detonation performance .

Scientific Research Applications

Antihistaminic and Anti-inflammatory Properties

Research on related triazolo and pyridazine derivatives has revealed compounds with both antihistaminic activities and the ability to inhibit eosinophil infiltration. Such compounds demonstrate potential therapeutic applications for conditions like atopic dermatitis and allergic rhinitis, emphasizing their role in mitigating allergic responses and inflammation (Gyoten et al., 2003).

Cancer Therapy

Another application lies in the treatment of prostate cancer. Modifications of the triazolopyridazine moiety have led to compounds like AZD3514, which functions as an androgen receptor downregulator. This compound has advanced to clinical trials, highlighting its significance in managing castrate-resistant prostate cancer (Bradbury et al., 2013).

Cardiovascular Applications

The synthesis and evaluation of triazolo[1,5-a]pyrimidines fused to various heterocyclic systems have demonstrated coronary vasodilating and antihypertensive activities. These findings suggest potential uses in developing new cardiovascular agents (Sato et al., 1980).

Antidiabetic Potential

Triazolo-pyridazine-6-yl-substituted piperazines have been synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, indicating their application as anti-diabetic medications. Such compounds show promising results in enhancing insulin secretion and possessing antioxidant properties (Bindu et al., 2019).

Antimicrobial and Antifungal Activities

A variety of triazolo and pyridine derivatives have demonstrated significant antimicrobial and antifungal activities, suggesting their utility in combating various bacterial and fungal infections. This broad-spectrum antimicrobial activity underscores the potential for developing new therapeutic agents (Suresh et al., 2016).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, similar compounds have shown potential as inhibitors of c-Met kinase .

Future Directions

Future research could focus on designing next-generation fused ring energetic materials for different applications as an alternating kind or site of the substituent group . Additionally, the synthesis and study of their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues could be explored .

Properties

IUPAC Name

[4-(6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-(2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N8O/c1-23(2,3)19-9-10-20-25-26-21(30(20)28-19)16-11-13-29(14-12-16)22(32)18-15-24-31(27-18)17-7-5-4-6-8-17/h4-10,15-16H,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAPQNBTSFTTCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C(=NN=C2C3CCN(CC3)C(=O)C4=NN(N=C4)C5=CC=CC=C5)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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